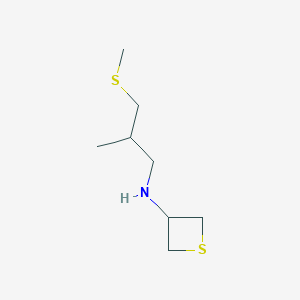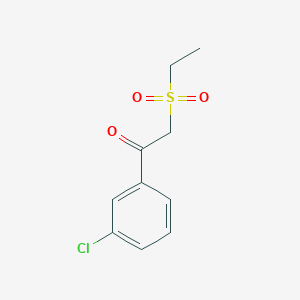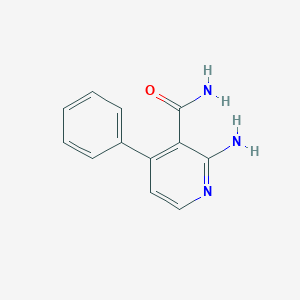
tert-Butyl 2-(cyanomethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(cyanomethyl)benzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl ester group and a cyanomethyl group attached to the benzene ring. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Benzyl Cyanide Route: One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide.
Ritter Reaction: Another method involves the Ritter reaction, where methyl 4-cyanobenzoate is reacted with tert-butyl acetate in the presence of sulfuric acid and acetic acid.
Industrial Production Methods: Industrial production methods typically involve large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(cyanomethyl)benzoate can undergo oxidation reactions, particularly at the benzylic position.
Reduction: The nitrile group can be reduced to an amine under appropriate conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: tert-Butyl hydroperoxide is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Products may include benzoic acid derivatives.
Reduction: Products include amines.
Substitution: Products include substituted benzoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Potential applications in the synthesis of biologically active compounds.
Medicine:
- Investigated for its potential use in drug synthesis and development.
Industry:
- Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(cyanomethyl)benzoate involves its reactivity at the ester and nitrile functional groups. The ester group can undergo hydrolysis, while the nitrile group can participate in nucleophilic addition reactions. These reactions are facilitated by the electronic properties of the benzene ring and the substituents.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl benzoate: Lacks the cyanomethyl group, making it less reactive in certain reactions.
Methyl 2-(cyanomethyl)benzoate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness:
- The presence of both the tert-butyl ester and cyanomethyl groups makes tert-Butyl 2-(cyanomethyl)benzoate unique in its reactivity and applications. The tert-butyl group provides steric hindrance, while the cyanomethyl group offers additional sites for chemical modification.
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
tert-butyl 2-(cyanomethyl)benzoate |
InChI |
InChI=1S/C13H15NO2/c1-13(2,3)16-12(15)11-7-5-4-6-10(11)8-9-14/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
SNDKVDUGVAWUKL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


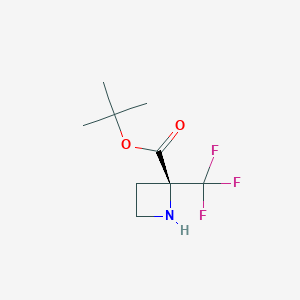
![2-Azabicyclo[2.2.1]heptane, hydrochloride, (1S)-](/img/structure/B13011071.png)
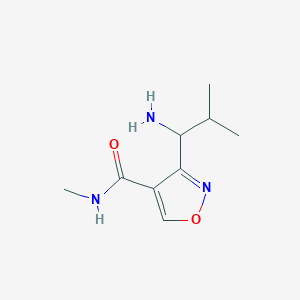
![1-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-amine](/img/structure/B13011087.png)
![5,6-Dimethylbenzo[d]isothiazole](/img/structure/B13011090.png)

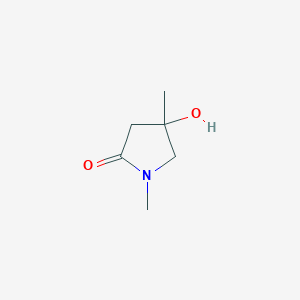

![3a-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13011123.png)
